molecular formula C11H22Cl2N4 B13594128 (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

Cat. No.: B13594128
M. Wt: 281.22 g/mol
InChI Key: MDBTZONCRTZXGE-UHFFFAOYSA-N
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Description

(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexylmethyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride typically involves a multi-step process. The initial step often includes the formation of the 1-methyl-1H-1,2,3-triazole ring through a cycloaddition reaction. This is followed by the introduction of the cyclohexylmethyl group via a substitution reaction. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the cyclohexylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may result in the formation of an alcohol.

Scientific Research Applications

(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
  • (cyclohexylmethyl)[(1-ethyl-1H-1,2,3-triazol-5-yl)methyl]amine
  • (cyclohexylmethyl)[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Uniqueness

(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is unique due to its specific triazole ring position and the presence of the cyclohexylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H22Cl2N4

Molecular Weight

281.22 g/mol

IUPAC Name

1-cyclohexyl-N-[(3-methyltriazol-4-yl)methyl]methanamine;dihydrochloride

InChI

InChI=1S/C11H20N4.2ClH/c1-15-11(9-13-14-15)8-12-7-10-5-3-2-4-6-10;;/h9-10,12H,2-8H2,1H3;2*1H

InChI Key

MDBTZONCRTZXGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CNCC2CCCCC2.Cl.Cl

Origin of Product

United States

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